BenchChemオンラインストアへようこそ!

2-(2-Aminobenzoyl)pyridine-d4

Isotope dilution LC-MS/MS Internal standard

2-(2‑Aminobenzoyl)pyridine‑d4 (CAS N/A, MW 202.25, C₁₂H₆D₄N₂O) is the tetra‑deuterated isotopologue of 2‑(2‑aminobenzoyl)pyridine [REFS‑1]. The non‑deuterated parent (CAS 42471‑56‑7, MW 198.22) is recognised as Bromazepam Impurity 1 [REFS‑2] and serves as a key intermediate in the synthesis of quinoline derivatives and the antitumoral agent batracylin [REFS‑3].

Molecular Formula C₁₂H₆D₄N₂O
Molecular Weight 202.25
Cat. No. B1153959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobenzoyl)pyridine-d4
Synonyms(2-Aminophenyl)-2-pyridinylmethanone-d4;  (2-Aminophenyl)pyridin-2-ylmethanone-d4;  2-Aminophenyl 2-pyridyl Ketone-d4; 
Molecular FormulaC₁₂H₆D₄N₂O
Molecular Weight202.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminobenzoyl)pyridine-d4: Stable Isotope-Labeled Reference Standard & Intermediate


2-(2‑Aminobenzoyl)pyridine‑d4 (CAS N/A, MW 202.25, C₁₂H₆D₄N₂O) is the tetra‑deuterated isotopologue of 2‑(2‑aminobenzoyl)pyridine [REFS‑1]. The non‑deuterated parent (CAS 42471‑56‑7, MW 198.22) is recognised as Bromazepam Impurity 1 [REFS‑2] and serves as a key intermediate in the synthesis of quinoline derivatives and the antitumoral agent batracylin [REFS‑3]. Incorporation of four deuterium atoms shifts the molecular mass by +4.03 Da, creating an analytically resolvable pair for mass‑spectrometric isotope dilution workflows.

Why Unlabeled 2‑(2‑Aminobenzoyl)pyridine Cannot Substitute Its d4‑Analog in Quantitative LC‑MS/MS


Stable isotope‑labeled (SIL) internal standards derive their analytical value from co‑eluting with the target analyte while remaining distinguishable by mass [REFS‑1]. The non‑deuterated parent shares identical retention time and ionization efficiency with 2‑(2‑aminobenzoyl)pyridine‑d4, but produces no mass shift, making it unsuitable for isotope dilution quantification [REFS‑2]. Conversely, the deuterated analog cannot simply be replaced by the brominated impurity 2‑(2‑amino‑5‑bromobenzoyl)pyridine because the bromine atom introduces retention time shifts, altered ionization behaviour, and an 80 Da mass difference that breaks the principle of matched matrix effect correction [REFS‑3]. The d4‑compound uniquely satisfies the criteria of identical chemical behaviour and a clean +4 m/z displacement, and it must be stored at −20 °C to preserve label integrity, while the parent compound is stored at 2–8 °C [REFS‑1][REFS‑4].

Head‑to‑Head Evidence Differentiating 2‑(2‑Aminobenzoyl)pyridine‑d4 for Scientific Selection


Deuterium‑Induced Mass Shift Enables Definitive Analyte‑IS Discrimination

The targeted incorporation of four deuterium atoms into 2‑(2‑aminobenzoyl)pyridine‑d4 increases its molecular mass from 198.22 Da (parent) to 202.25 Da, providing a +4.03 Da shift that is fully resolved in unit‑resolution mass spectrometers [REFS‑1][REFS‑2]. This mass difference enables the d4‑species to function as a stable isotope‑labeled internal standard (SIL‑IS) that co‑elutes with the non‑deuterated analyte while generating distinct MS signals, thereby compensating for matrix effects and ionisation variability [REFS‑3].

Isotope dilution LC-MS/MS Internal standard

Low‑Temperature Storage Specification Preserves Deuterium Label Integrity

The deuterated compound requires storage at −20 °C to prevent back‑exchange of deuterium for protium, whereas the non‑deuterated parent is stable at 2–8 °C [REFS‑1][REFS‑2]. The 22–28 °C lower storage temperature is a direct consequence of the labile aromatic C–D bonds, and failure to maintain this condition can lead to isotopic dilution of the label, compromising quantitative accuracy [REFS‑3].

Stability Deuterium retention Storage

Non‑Brominated Scaffold Directs Reactivity Toward Batracylin‑Type Antitumor Agents Rather Than Bromazepam

2‑(2‑Aminobenzoyl)pyridine and its d4‑isotopologue are explicitly documented as intermediates for batracylin and isoindolo[1,2‑b]quinazolin‑12(10H)‑ones, which exhibit antitumoral activity [REFS‑1]. In contrast, the brominated congener 2‑(2‑amino‑5‑bromobenzoyl)pyridine (CAS 1563‑56‑0) serves as the direct precursor to bromazepam and is designated as Bromazepam Impurity A [REFS‑2]. The absence of the bromine atom in the d4‑compound eliminates the reactivity pathway that leads to benzodiazepine formation, thereby differing in both synthetic utility and regulatory impurity profile [REFS‑3].

Medicinal chemistry Batracylin Quinoline

Isotopic Enrichment ≥98 atom% D Guarantees Quantitative Linearity Across Three Orders of Magnitude

Commercially supplied 2‑(2‑aminobenzoyl)pyridine‑d4 is typically provided with isotopic enrichment ≥98 atom% D [REFS‑1]. At this specification, the contribution of residual unlabeled species to the analyte channel is ≤2%, which maintains linearity (r² >0.99) across concentration ranges spanning at least three orders of magnitude for bromazepam‑related impurity quantification [REFS‑2]. By contrast, using a non‑deuterated internal standard would introduce 100% cross‑talk, rendering calibration curves unusable.

Isotopic enrichment Method validation Linearity

Preferred Application Scenarios for 2‑(2‑Aminobenzoyl)pyridine‑d4 Based on Quantitative Differentiation


Validated LC‑MS/MS Bioanalytical Method for Bromazepam Impurity Profiling

When a pharmaceutical QC laboratory must quantify 2‑(2‑aminobenzoyl)pyridine at ≤0.05% relative to bromazepam API (LOQ ~0.20 μg mL⁻¹), the d4‑compound is added as the isotopically matched internal standard to correct for matrix‑induced ion suppression and extraction variability [REFS‑1]. The +4 Da mass shift ensures zero cross‑talk between analyte and IS channels, enabling linear calibration from 1–16 μg mL⁻¹ with recovery 99.7 % ± 1.1 % [REFS‑2].

Isotope Dilution Mass Spectrometry for Metabolic Tracing of Quinoline Intermediates

In ADME studies where batracylin or its quinoline precursors are incubated in hepatocyte suspensions, 2‑(2‑aminobenzoyl)pyridine‑d4 serves as both a synthetic precursor and a mass‑shifted internal standard. The deuterium label persists through multiple synthetic steps, allowing absolute quantification of downstream metabolites by monitoring the +4 m/z signature [REFS‑1].

HPLC‑DAD Method Development and System Suitability Testing for Bromazepam Impurities

During RP‑HPLC method validation on C18 columns (250 mm × 4.6 mm, 5 μm) with methanol‑water (70:30 v/v) mobile phase at 1.0 mL min⁻¹ and 230 nm detection, the d4‑compound is co‑injected to confirm retention time alignment and resolution from the brominated impurity ABP [REFS‑2]. Its distinct mass channel (m/z 203→m/z 185) in coupled MS detection provides orthogonal confirmation of peak identity that the unlabeled compound cannot offer.

Quote Request

Request a Quote for 2-(2-Aminobenzoyl)pyridine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.